

Application Note: In Vitro Dissolution Testing of Meclozine Dihydrochloride Tablets

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Compound of Interest		
Compound Name:	Meclozine Dihydrochloride	
Cat. No.:	B001051	Get Quote

Introduction

Meclozine dihydrochloride is an antihistamine commonly used for the prevention and treatment of nausea, vomiting, and dizziness associated with motion sickness. The in vitro dissolution testing of **meclozine dihydrochloride** tablets is a critical quality control parameter that ensures batch-to-batch consistency and helps predict the in vivo performance of the drug product. This application note provides a detailed protocol for the dissolution testing of **meclozine dihydrochloride** tablets as per the United States Pharmacopeia (USP) monograph, along with alternative methods used for various formulations.

Core Principles

The dissolution test measures the rate and extent to which the active pharmaceutical ingredient (API), **meclozine dihydrochloride**, is released from the tablet dosage form into a specified dissolution medium under controlled conditions. This test is essential for:

- Quality Control: Ensuring product quality and consistency.
- Formulation Development: Evaluating the impact of formulation variables on drug release.
- Bioequivalence Studies: Comparing the dissolution profiles of generic and innovator products.
- Regulatory Compliance: Meeting the requirements of regulatory agencies.



Experimental Protocols

This section details the methodologies for the in vitro dissolution testing of **meclozine dihydrochloride** tablets. The primary method described is based on the USP monograph.

USP Dissolution Testing Protocol for Meclozine Hydrochloride Tablets

This method is the official procedure for conventional meclozine hydrochloride tablets.

1. Dissolution Apparatus and Parameters:

A summary of the dissolution apparatus and parameters is provided in the table below.

Parameter	USP Recommended Specification	
Apparatus	USP Apparatus 1 (Basket)[1][2]	
Rotation Speed	100 rpm[1][2]	
Dissolution Medium	900 mL of 0.01 N Hydrochloric Acid[1][2]	
Temperature	37 ± 0.5°C	
Time	45 minutes[1][2]	

2. Dissolution Medium Preparation:

Prepare 0.01 N Hydrochloric Acid by diluting concentrated hydrochloric acid with purified water.

3. Standard Solution Preparation:

Accurately weigh a quantity of USP Meclizine Hydrochloride Reference Standard (RS) and dissolve it in the dissolution medium to obtain a solution with a known concentration similar to that expected from the sample.

4. Sample Preparation and Testing:



Place one **meclozine dihydrochloride** tablet in each of the six dissolution vessels containing the dissolution medium. Start the apparatus and withdraw an aliquot of the dissolution medium at 45 minutes. Filter the samples through a suitable filter (e.g., 0.45 μm).

5. Quantification (HPLC Method):

The amount of dissolved **meclozine dihydrochloride** is determined using a High-Performance Liquid Chromatography (HPLC) system.

HPLC Parameter	Specification	
Mobile Phase	A filtered and degassed mixture of water and methanol (55:45) containing 0.69 g/100 mL of monobasic sodium phosphate, adjusted to a pH of 4.0 with phosphoric acid.[1]	
Column	L1 packing, 4.6-mm × 25-cm; 10-μm[3]	
Detector	UV, 230 nm[3]	
Flow Rate	About 1.3 mL/minute[3]	
Injection Volume	About 20 μL[3]	

6. Data Analysis:

Calculate the percentage of the labeled amount of **meclozine dihydrochloride** dissolved at the specified time point. The acceptance criteria are specified in the USP monograph.

Alternative Dissolution Testing Protocols

For different formulations like fast-dissolving tablets (FDTs), alternative methods are often employed to better characterize their rapid release properties.

1. Method for Fast-Dissolving Tablets:



Parameter	Specification	
Apparatus	USP Apparatus 2 (Paddle)[4][5]	
Rotation Speed	50 or 100 rpm[4][6]	
Dissolution Medium	0.1 N Hydrochloric Acid[4][5] or pH 5.7 Artificial Saliva Buffer[6]	
Temperature	37 ± 0.5°C[4]	
Time Points	Predetermined intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) to characterize the release profile. [6]	

2. Quantification (UV-Vis Spectrophotometry):

For some applications, a simpler and faster UV-Vis spectrophotometric method can be used for quantification.

UV-Vis Parameter	Specification	
Wavelength	232 nm in 0.1 N HCl[4] or 230.5 nm in artificial saliva.[6]	
Procedure	Measure the absorbance of the filtered dissolution samples and calculate the concentration using a standard calibration curve.	

Data Presentation

The quantitative data from the dissolution studies should be summarized in a clear and structured format for easy comparison.

Table 1: USP Dissolution Parameters for Meclozine Dihydrochloride Tablets



Parameter	Specification	
Apparatus	USP Apparatus 1 (Basket)	
Medium	0.01 N Hydrochloric Acid	
Volume (mL)	900	
Rotation Speed (rpm)	100	
Temperature (°C)	37 ± 0.5	
Time (minutes)	45	
Analytical Method	HPLC	

Table 2: Alternative Dissolution Parameters for **Meclozine Dihydrochloride** Fast-Dissolving Tablets

Parameter	Method A	Method B
Apparatus	USP Apparatus 2 (Paddle)	Modified USP Type-V
Medium	0.1 N Hydrochloric Acid	pH 5.7 Artificial Saliva Buffer
Volume (mL)	Not Specified	Not Specified
Rotation Speed (rpm)	100	50
Temperature (°C)	37 ± 0.5	37
Analytical Method	UV-Vis at 232 nm	UV-Vis at 230.5 nm

Mandatory Visualizations

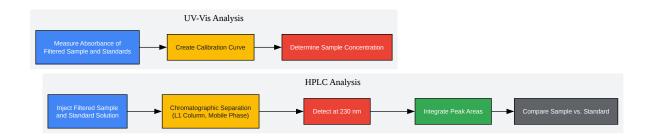
The following diagrams illustrate the experimental workflow for the dissolution testing of **meclozine dihydrochloride** tablets.





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Caption: USP Dissolution Testing Workflow for **Meclozine Dihydrochloride** Tablets.



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Caption: Analytical Workflows for Quantification of **Meclozine Dihydrochloride**.

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